molecular formula C11H22ClNO3 B1525822 3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride CAS No. 1354949-46-4

3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride

Cat. No. B1525822
CAS RN: 1354949-46-4
M. Wt: 251.75 g/mol
InChI Key: MIPGXTPPAVZVPS-UHFFFAOYSA-N
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Description

‘3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride’ is a versatile chemical compound used in scientific research. Its diverse applications include drug development, organic synthesis, and pharmaceutical studies .


Molecular Structure Analysis

The molecular formula for ‘3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride’ is C11H22ClNO3, and it has a molecular weight of 251.75 .

Scientific Research Applications

Medicine: Potential Therapeutic Applications

3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride shows promise in the development of new therapeutic agents. Its structure suggests potential utility in creating molecules with improved pharmacokinetic properties, such as enhanced solubility and stability, which are crucial for drug formulation .

Agriculture: Pesticide and Herbicide Development

In agriculture, this compound could be explored for its efficacy as a precursor in the synthesis of novel pesticides and herbicides. Its morpholine moiety is particularly interesting, as morpholine derivatives are known for their fungicidal properties.

Industry: Chemical Intermediate

Industrially, 3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride can serve as a versatile intermediate. It may be used in the synthesis of complex organic compounds due to its reactive functional groups, which allow for various chemical transformations .

Environmental Science: Pollution Remediation

The compound’s potential applications in environmental science include its use in pollution remediation processes. Its chemical structure could be modified to create compounds that help in the breakdown or sequestration of pollutants .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used in enzyme inhibition studies to understand enzyme mechanisms or to develop inhibitors that can regulate metabolic pathways, which is vital for disease treatment and understanding biological functions .

Pharmacology: Pharmacodynamic and Pharmacokinetic Studies

Pharmacologically, it can be utilized in pharmacodynamic and pharmacokinetic studies to assess its interaction with biological systems, which is essential for the development of safe and effective medications .

Analytical Chemistry: Chromatography

In analytical chemistry, 3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride could be used as a standard or reference compound in chromatographic analysis to help identify and quantify similar compounds in complex mixtures.

Material Science: Synthesis of Novel Materials

Lastly, in material science, the compound could be investigated for its role in the synthesis of novel materials, such as polymers or coatings, where its morpholine group could impart unique properties to the materials .

properties

IUPAC Name

3-ethyl-2-morpholin-4-ylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-3-9(4-2)10(11(13)14)12-5-7-15-8-6-12;/h9-10H,3-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPGXTPPAVZVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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